![molecular formula C9H6ClF3N2 B179888 2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 118000-42-3](/img/structure/B179888.png)

2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Overview

Description

“2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C9H6ClF3N2 . It belongs to the class of imidazopyridines, which are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

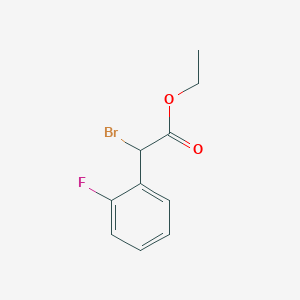

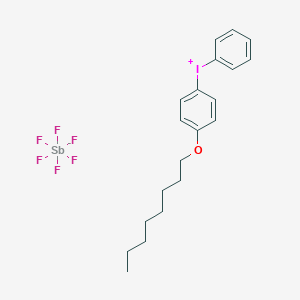

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on sulfonium ylide skeleton has been described .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a fused bicyclic 5–6 heterocycle . The average mass of the molecule is 234.605 Da, and the monoisotopic mass is 234.017166 Da .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

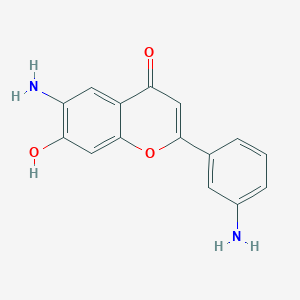

Regioselective Fluorination : A study by Liu et al. (2015) describes the regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines using a fluorinating reagent in aqueous conditions, focusing on an electrophilic fluorinated process (Liu et al., 2015).

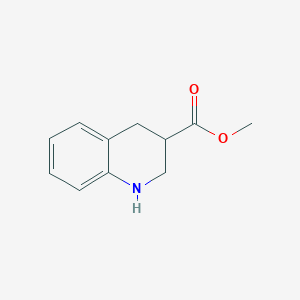

Synthesis of Halogeno-Imidazo[1,2-a]pyridines : Crozet et al. (2003) prepared new 2-chloromethyl-6-halogeno-imidazo[1,2-a]pyridines, reacting them under specific conditions with different nucleophiles to yield various substituted imidazo[1,2-a]pyridines (Crozet et al., 2003).

Medicinal Applications : A review by Deep et al. (2016) highlights the broad range of medicinal applications of imidazo[1,2-a]pyridine, including anticancer, antimicrobial, antiviral, and antidiabetic activities. This scaffold is also present in various marketed preparations (Deep et al., 2016).

Annulation with 2-Chloropyridines : Vuillermet et al. (2020) reported the production of imidazo[1,2-a]pyridines through a reaction involving 2-chloropyridines, leading to the selective formation of C3-substituted imidazo[1,2-a]pyridines, which are commonly found in medicinal chemistry leads and drugs (Vuillermet et al., 2020).

Reactivity in SRN1 Reactions : A study by Vanelle et al. (2008) explored the reactivity of 6,8-dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine under SRN1 reaction conditions with various nucleophiles, demonstrating the reactivity of the chloromethyl group (Vanelle et al., 2008).

Chemical Structure and Properties : A study by Fun et al. (2011) described the chemical structure and properties of a related compound, 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, focusing on the planarity of the imidazo[1,2-a]pyridine group and its crystal structure (Fun et al., 2011).

Functionalization for Biological Activity : Ravi and Adimurthy (2017) discussed the development of new methods for synthesizing and functionalizing imidazo[1,2-a]pyridines, aiming to enhance biological activity (Ravi & Adimurthy, 2017).

Trifluoromethylation : Zhou et al. (2019) developed a transition-metal-free, visible-light-induced trifluoromethylation of imidazo[1,2-a]pyridines, enabling the regioselective functionalization of these compounds (Zhou et al., 2019).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, the core structure of this compound, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines can be functionalized through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions could potentially alter the compound’s interaction with its targets.

Result of Action

Imidazo[1,2-a]pyridine derivatives have been explored for their potential as covalent anticancer agents . This suggests that similar compounds could have significant biological effects.

Action Environment

The synthesis and functionalization of imidazo[1,2-a]pyridines can be influenced by various factors, including the choice of catalyst and reaction conditions .

Properties

IUPAC Name |

2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3N2/c10-3-7-5-15-4-6(9(11,12)13)1-2-8(15)14-7/h1-2,4-5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZFGJBEZDPBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554874 | |

| Record name | 2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118000-42-3 | |

| Record name | 2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

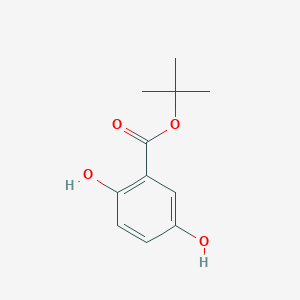

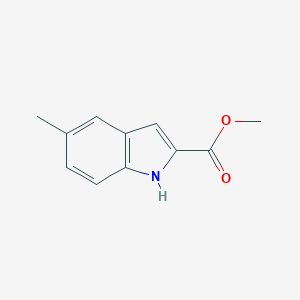

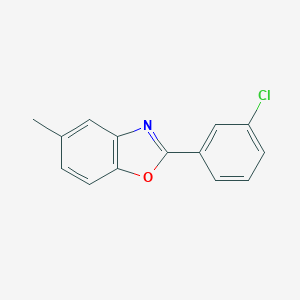

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B179824.png)

![(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine](/img/structure/B179838.png)

![Imidazo[1,2-a]pyridine-3-sulfonic acid](/img/structure/B179839.png)